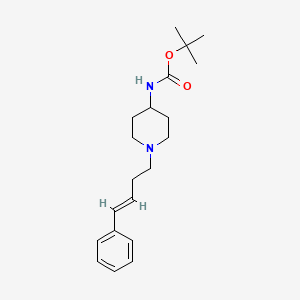
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of benzenesulfonamides, including those with pyrazole and pyridine moieties, exhibit promising anticancer activity. For example, a study by Ghorab, El-Gazzar, and Alsaid (2014) found that such compounds demonstrated significant activity against human tumor breast cell lines, with some compounds being almost as active as Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, compounds containing the benzenesulfonamide moiety have been evaluated for their cytotoxic effects, with several showing potent activity against various cancer cell lines (Hassan et al., 2017).
Antimicrobial Potential
Compounds with a pyrazolo[3,4-b]pyridine scaffold and a benzenesulfonamide moiety have been synthesized and tested for their antibacterial and antifungal activities. Chandak et al. (2013) reported that these compounds were evaluated against pathogenic bacterial strains like Staphylococcus aureus and Escherichia coli, showing notable antimicrobial potential (Chandak et al., 2013).
Carbonic Anhydrase Inhibition
Studies have explored the inhibition of carbonic anhydrase, a crucial enzyme for various biological functions, by benzenesulfonamide derivatives. These compounds have been found to inhibit carbonic anhydrase isoenzymes, potentially offering therapeutic benefits in diseases where these enzymes are implicated. For instance, Ghorab et al. (2014) identified several derivatives that showed high potency as inhibitors, especially against tumor-associated isoforms (Ghorab et al., 2014).
Anti-Inflammatory and Analgesic Effects
Some sulfonamide derivatives, including celecoxib analogs, have been synthesized and tested for their anti-inflammatory and analgesic activities. Küçükgüzel et al. (2013) reported that these compounds exhibited significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).
Antiviral Activity
Derivatives of benzenesulfonamides have also shown potential as antiviral agents. For instance, compounds based on the pyrazolopyridine-sulfonamide scaffold have demonstrated in vitro activity against Plasmodium falciparum, suggesting their potential in antimalarial therapy (Silva et al., 2016). Additionally, Fioravanti et al. (2017) identified compounds with specific activity against Yellow Fever Virus (YFV), showing promise in the development of anti-YFV agents (Fioravanti et al., 2017).
Corrosion Inhibition
Benzenesulfonamide derivatives have also been investigated as corrosion inhibitors. Mostfa et al. (2020) conducted a study on a novel azopyrazole-benzenesulfonamide derivative, finding it to be an efficient inhibitor for mild steel corrosion in acidic environments (Mostfa et al., 2020).
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-24-18(8-9-22-24)15-10-14(11-21-13-15)12-23-30(28,29)17-4-2-16(3-5-17)25-19(26)6-7-20(25)27/h2-5,8-11,13,23H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBALOXRWOWVWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
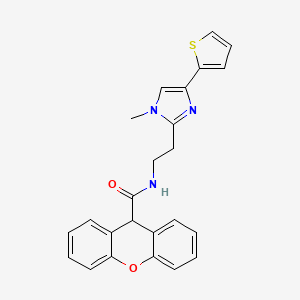
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)
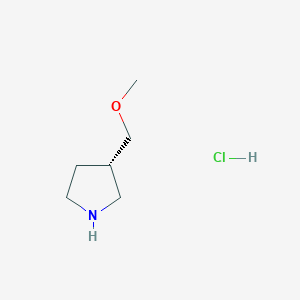
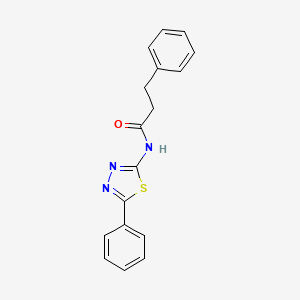
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
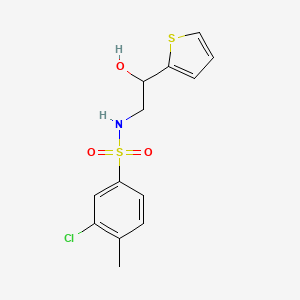
![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)
